REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:11][CH2:10][CH:9]2[CH:7]([CH2:8]2)[C:6]1([C:13]1[CH:18]=[C:17]([OH:19])[CH:16]=[C:15]([F:20])[CH:14]=1)[OH:12])[CH3:3].[CH3:21][C:22]([CH3:27])([CH3:26])[C:23](Cl)=[O:24].C(N(CC)CC)C>C(Cl)Cl>[CH3:3][N:2]([CH2:4][CH:5]1[CH2:11][CH2:10][CH:9]2[CH:7]([CH2:8]2)[C:6]1([C:13]1[CH:18]=[C:17]([O:19][C:23](=[O:24])[C:22]([CH3:27])([CH3:26])[CH3:21])[CH:16]=[C:15]([F:20])[CH:14]=1)[OH:12])[CH3:1]
|
Name
|
3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1C(C2CC2CC1)(O)C1=CC(=CC(=C1)O)F
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench the mixture with 10 mL of H2O
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous layer off, and
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic layer under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by preparative TLC
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1C(C2CC2CC1)(O)C=1C=C(C=C(C1)F)OC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228 mg | |
YIELD: PERCENTYIELD | 59.2% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |